1-Chloro-4-fluoro-2-methoxy-3-nitrobenzene
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Overview
Description
“1-Chloro-4-fluoro-2-methoxy-3-nitrobenzene” is a chemical compound with a molecular weight of 205.57 . It is a derivative of benzene, which is a common aromatic compound .
Molecular Structure Analysis
The molecular structure of “this compound” can be determined by its IUPAC name. The “1-Chloro”, “4-Fluoro”, “2-Methoxy”, and “3-Nitro” denote the positions of the Chlorine, Fluorine, Methoxy (-OCH3), and Nitro (-NO2) groups on the benzene ring .Scientific Research Applications
1. Charge Control in SNAr Reactions
The research on the reactions of similar compounds, like 3-fluoro-4-chloronitrobenzene and 3,5-difluoro-4-chloronitrobenzene with various nucleophiles, reveals important insights into the charge-controlled substitution reactions in the aromatic nitro compounds. Such studies help in understanding the orbital-controlled processes and the impact of different substituents on the reaction mechanisms (Cervera, Marquet, & Martin, 1996).
2. Kinetics of Aromatic Nucleophilic Substitution
The research on the substitution kinetics of related compounds, like o- and p-fluoro- and -chloro-nitrobenzenes, with various anions contributes to understanding the effect of different substituents on the rates of nucleophilic aromatic substitution. This knowledge is crucial for designing reactions in synthetic chemistry (Bamkole, Hirst, & Udoessien, 1973).
3. Density Functional Theory Studies
Theoretical studies using density functional theory, as performed on compounds like 1-chloro-2-nitrobenzene, provide valuable insights into the internal rotational barriers and molecular geometries of aromatic nitro compounds. This information is significant for understanding the physical and chemical properties of these compounds (Chen & Chieh, 2002).
4. Microwave Mediated Reduction in Synthesis
Research on the microwave-mediated reduction of similar nitroaromatics highlights innovative methods in organic synthesis. This knowledge can be applied to the synthesis of a wide range of aromatic compounds, including those with specific substituents like chloro, fluoro, and nitro groups (Spencer, Rathnam, Patel, & Anjum, 2008).
5. Hydrogenation Studies
Studies on the hydrogenation of related compounds, such as the synthesis of 3-chloro-4-fluoro aniline from nitrobenzene derivatives, are crucial for understanding the catalytic activities and selectivity in hydrogenation processes. This has significant implications for industrial applications in chemical synthesis (Wen-xia, 2014).
6. Synthesis of Smectogenic Compounds
Research into the molecular ordering of smectogenic compounds, which are liquid crystal materials, provides insights into their potential applications in displays and other optoelectronic devices. This research can help in understanding how substituents like fluoro and nitro groups influence the material properties (Ojha & Pisipati, 2003).
7. Electrophilic Aromatic Substitution
The study of the synthesis of 1-fluoro-2,4,6-trichloro-1,3,5-triazinium tetrafluoroborate and its role in electrophilic aromatic substitution reactions demonstrates the importance of such compounds in the synthesis of various aromatic substrates. This is crucial for pharmaceutical and fine chemical production (Banks et al., 2003).
Mechanism of Action
Mode of Action
The compound might interact with its targets through various types of chemical reactions. For example, it could undergo nucleophilic substitution reactions or electrophilic aromatic substitution reactions .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on various factors, including its chemical structure and the body’s physiological conditions. For example, its lipophilicity and water solubility could influence its absorption and distribution .
Safety and Hazards
Properties
IUPAC Name |
1-chloro-4-fluoro-2-methoxy-3-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO3/c1-13-7-4(8)2-3-5(9)6(7)10(11)12/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEIDGHWNZQBDDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1[N+](=O)[O-])F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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